molecular formula C13H18N2O2S B4031164 2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B4031164
M. Wt: 266.36 g/mol
InChI Key: DNZGMWHTXGWGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is an organic compound with a distinct molecular structure comprising a thiophene ring fused with a hexahydrocyclooctane ring. This compound is notable for its diverse range of applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Step: : Starting from readily available precursors, the synthesis begins with the preparation of the hexahydrocyclooctane moiety, often derived from cyclooctene through hydrogenation under palladium catalysts.

  • Thiophene Ring Formation: : The thiophene ring is typically introduced via cyclization reactions, utilizing sulfur sources like Lawesson's reagent under controlled temperatures.

  • Acetylation and Amidation: : The final steps involve acetylation using acetic anhydride and subsequent amidation to introduce the acetylamino and carboxamide functionalities.

Industrial Production Methods

In an industrial setting, these reactions are scaled up using continuous flow reactors to ensure consistent product quality. Catalysts and solvents are recycled to minimize waste, and reaction conditions are optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound undergoes oxidation with agents like hydrogen peroxide, resulting in the formation of sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions typically utilize lithium aluminum hydride, yielding amine derivatives.

  • Substitution: : Electrophilic aromatic substitution reactions are facilitated by reagents such as bromine or chlorine, introducing various substituents on the thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)

  • Reduction: : Lithium aluminum hydride, sodium borohydride

  • Substitution: : Bromine, chlorine, iodine

Major Products Formed

  • Sulfoxides, sulfones from oxidation

  • Amines from reduction

  • Halogenated derivatives from substitution

Scientific Research Applications

Chemistry

This compound serves as a versatile intermediate in organic synthesis, aiding in the development of more complex molecules.

Biology

It is used in the study of enzyme inhibition and as a ligand in binding studies due to its specific functional groups.

Medicine

In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes and receptors.

Industry

In industrial applications, it is used in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The biological activity of 2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide primarily involves its interaction with specific molecular targets. The acetylamino and carboxamide groups facilitate binding to enzyme active sites, potentially inhibiting enzymatic activity. This binding can interfere with biochemical pathways, modulating physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminothiophene-3-carboxamide: : Differing in the presence of an amino group instead of an acetylamino group.

  • Cyclooct[b]thiophene: : Lacks the acetylamino and carboxamide groups, presenting different chemical reactivity.

  • Thiophene-2-carboxamide: : Smaller molecular structure, missing the hexahydrocyclooctane ring.

Uniqueness

2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide stands out due to its unique combination of a thiophene ring fused with a hexahydrocyclooctane ring, along with its specific acetylamino and carboxamide functionalities. This distinctive structure imparts unique reactivity and biological activity, making it invaluable in various scientific disciplines.

Properties

IUPAC Name

2-acetamido-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-8(16)15-13-11(12(14)17)9-6-4-2-3-5-7-10(9)18-13/h2-7H2,1H3,(H2,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZGMWHTXGWGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCCCC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 4
2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 5
2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-(acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.